molecular formula C5H3Cl2NO2S B1438336 2-Chloropyridine-4-sulfonyl chloride CAS No. 1000933-25-4

2-Chloropyridine-4-sulfonyl chloride

Cat. No. B1438336
CAS RN: 1000933-25-4
M. Wt: 212.05 g/mol
InChI Key: YQKSHKJJXUAFAN-UHFFFAOYSA-N
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Description

2-Chloropyridine-4-sulfonyl chloride is a derivative of 2-Chloropyridine . 2-Chloropyridine is an aryl chloride with the formula C5H4ClN. It is a colorless liquid that is mainly used to generate fungicides and insecticides in industry. It also serves to generate antihistamines and antiarrythymics for pharmaceutical purposes .


Synthesis Analysis

The synthesis of 2-Chloropyridine-4-sulfonyl chloride involves several stages. The process generally entails passing chlorine gas into a mixture of a hydroxypyridine-sulphonic acid and phosphorus trichloride, heating the mixture to temperatures of about 100 to about 120° C, removing any phosphorus oxychloride formed and any excess phosphorus trichloride by distillation, taking up the residue with an organic solvent, and distilling the liquid phase in a vacuum .


Molecular Structure Analysis

The molecular structure of 2-Chloropyridine-4-sulfonyl chloride is influenced by the substitution of a halogen in pyridine on the highest occupied molecular orbital (HOMO). The warped structure with C1 symmetry of cationic 2-Chloropyridine-4-sulfonyl chloride is induced by the electron removal from the HOMO consisting of the π orbital in the pyridine ring, which is stabilized by hyperconjugation with the lone-pair p orbitals of a nitrogen and chlorine atom .


Chemical Reactions Analysis

2-Chloropyridine reacts with nucleophiles to generate pyridine derivatives substituted at the second and fourth carbons on the heterocycle. Therefore, many reactions using 2-chloropyridine generate mixtures of products which require further workup to isolate the desired isomer .

Safety and Hazards

2-Chloropyridine-4-sulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary target of 2-Chloropyridine-4-sulfonyl chloride It’s known that chloropyridines, including 2-chloropyridine, react with nucleophiles . This suggests that the targets could be biological molecules with nucleophilic properties.

Mode of Action

2-Chloropyridine-4-sulfonyl chloride: interacts with its targets through a process known as nucleophilic substitution . In this process, a nucleophile, a species that donates an electron pair, reacts with an electrophile, a species that accepts an electron pair. The nucleophile in this case would be the biological target, and the electrophile would be the 2-Chloropyridine-4-sulfonyl chloride.

Biochemical Pathways

The specific biochemical pathways affected by 2-Chloropyridine-4-sulfonyl chloride Given that 2-chloropyridine is used to generate fungicides, insecticides, antihistamines, and antiarrythymics , it can be inferred that the compound may affect a variety of biochemical pathways related to these biological processes.

Result of Action

The molecular and cellular effects of 2-Chloropyridine-4-sulfonyl chloride The compound’s use in the production of various pharmaceuticals and agrochemicals suggests that it likely has significant effects at the molecular and cellular levels .

Action Environment

The action of 2-Chloropyridine-4-sulfonyl chloride can be influenced by environmental factors. For instance, 2-Chloropyridine exhibits extensive volatilization losses from water, less so when present in soil . This suggests that the compound’s action, efficacy, and stability may be affected by its environment.

properties

IUPAC Name

2-chloropyridine-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2NO2S/c6-5-3-4(1-2-8-5)11(7,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKSHKJJXUAFAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655770
Record name 2-Chloropyridine-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1000933-25-4
Record name 2-Chloropyridine-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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